4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol
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Overview
Description
4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol is an organic compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.045 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol typically involves the reaction of 4-bromophenol with hydrazine hydrate and carbon disulfide under basic conditions to form the oxadiazole ring . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like potassium hydroxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile . Major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death . The compound’s ability to form hydrogen bonds and interact with specific amino acid residues in proteins is crucial for its biological activity .
Comparison with Similar Compounds
4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol can be compared with other oxadiazole derivatives, such as:
4-Bromo-3-(1,3-dioxolan-2-yl)phenol: This compound is used as a building block for the synthesis of various organic compounds.
3-(4-Chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole: Known for its biological activity, particularly as an antimicrobial agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives .
Properties
Molecular Formula |
C8H5BrN2O2 |
---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
4-bromo-2-(1,3,4-oxadiazol-2-yl)phenol |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-7(12)6(3-5)8-11-10-4-13-8/h1-4,12H |
InChI Key |
BBEBNKOFVVLLBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NN=CO2)O |
Origin of Product |
United States |
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